3-Chloro-4-(4-isopropylphenoxy)aniline
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Overview
Description
3-Chloro-4-(4-isopropylphenoxy)aniline is an aromatic amine with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
A related compound, artesunate-3-chloro-4(4-chlorophenoxy) aniline (atsa), has been studied for its antimalarial activity
Mode of Action
It’s known that the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, plays a role in the synthesis of such compounds . This reaction is known for its mild and functional group tolerant conditions, which could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Related compounds have been shown to have antimalarial activity, suggesting that they may interfere with the life cycle of the malaria parasite
Pharmacokinetics
The related compound atsa has been shown to have high intestinal absorption (hia) > 95% and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks . These properties could potentially influence the bioavailability of 3-Chloro-4-(4-isopropylphenoxy)aniline, but more research is needed to confirm this.
Result of Action
The related compound atsa has been shown to have antimalarial activity, with inhibitory concentrations-50 (ic50) of 1147 ± 13 (3D7) and 145 ± 026 (W2) against 466 ± 093 (3D7) and 060 ± 015 (W2) ng/ml of ATS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-isopropylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-isopropylphenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-isopropylphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-4-(4-isopropylphenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimalarial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-chlorophenoxy)aniline
- 3-Chloro-4-(trifluoromethylthio)aniline
- 3-(4-Chloro-3-ethylphenoxy)aniline
Uniqueness
3-Chloro-4-(4-isopropylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-(4-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHJMPNORPRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649865 |
Source
|
Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84859-93-8 |
Source
|
Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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